4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one
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Overview
Description
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . It belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound is characterized by the presence of a dimethylcyclohexyl group attached to the pyrrolidin-2-one ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidin-2-one ring can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound is used in the development of novel pharmaceuticals and as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biological processes, making it a valuable compound for therapeutic applications.
Comparison with Similar Compounds
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique presence of the dimethylcyclohexyl group in this compound distinguishes it from other pyrrolidin-2-one derivatives, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-(4,4-dimethylcyclohexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H21NO/c1-12(2)5-3-9(4-6-12)10-7-11(14)13-8-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
IMNGPUASDRUUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2CC(=O)NC2)C |
Origin of Product |
United States |
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